molecular formula C21H15F4N5O3 B8321212 6,8-Dioxo Apalutamide CAS No. 1332391-92-0

6,8-Dioxo Apalutamide

Cat. No.: B8321212
CAS No.: 1332391-92-0
M. Wt: 461.4 g/mol
InChI Key: RSVADJWVUQPMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dioxo Apalutamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with cyano and trifluoromethyl groups, and a benzamide moiety with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxo Apalutamide involves multiple steps, starting with the preparation of the pyridine ring and the spirocyclic core. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Spirocyclic Core Formation: The spirocyclic core is formed by reacting the pyridine derivative with appropriate reagents under controlled conditions.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with 2-fluoro-N-methylbenzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxo Apalutamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyano positions, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6,8-Dioxo Apalutamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dioxo Apalutamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Apalutamide: A structurally related compound used in the treatment of prostate cancer.

    Enzalutamide: Another related compound with similar therapeutic applications.

    Darolutamide: A compound with a similar spirocyclic structure used in cancer therapy.

Uniqueness

6,8-Dioxo Apalutamide is unique due to its specific substitution pattern and the presence of both cyano and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1332391-92-0

Molecular Formula

C21H15F4N5O3

Molecular Weight

461.4 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C21H15F4N5O3/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)

InChI Key

RSVADJWVUQPMRK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide (synthesized as described for Example 1 using 5-amino-3-(trifluoromethyl)picolinonitrile (Intermediate 1) and of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Intermediate 21) as starting materials) (90 mg, 0.19 mmol) and H2O2 (30%, 0.72 mL) in MeOH (8 mL) was stirred at room temperature for 5 days. The reaction mixture was diluted with EtOAc (10 mL) and the organic layer was washed with water, brine, and dried over magnesium sulfate. The residue obtained was purified by reverse phase HPLC (acetonitrile/water:TFA) to obtain 10 mg of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide as a white solid. 1H NMR (500 MHz, CDCl3) δ 9.28 (d, 1H), 8.54 (d, 1H), 8.23 (t, 1H), 7.33 (m, 1H), 7.27 (m, 1H), 6.93 (m, 1H), 3.07 (d, 3H), 2.71 (m, 2H), 2.57 (m, 2H), 2.28 (m, 1H), 1.82 (m, 1H).
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.